4-[butyl(methyl)sulfamoyl]-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide
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Description
4-[butyl(methyl)sulfamoyl]-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C21H25N3O3S2 and its molecular weight is 431.57. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
One significant application of related benzamide derivatives in scientific research is in the field of anticancer activity. A study conducted by Ravinaik et al. (2021) synthesized a series of substituted N-phenyl benzamides, which were evaluated for their anticancer activity against various cancer cell lines. These compounds showed moderate to excellent anticancer activity, indicating the potential of benzamide derivatives in cancer treatment research (Ravinaik et al., 2021).
Antimicrobial and Antifungal Action
Benzamide derivatives also exhibit antimicrobial and antifungal properties. Sych et al. (2019) extended the range of derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, finding that these compounds demonstrated sensitivity to both Gram-positive and Gram-negative bacteria and exhibited antifungal activity against Candida albicans. This highlights the potential of benzamide derivatives in developing new antimicrobial and antifungal agents (Sych et al., 2019).
Inhibitors of Carbonic Anhydrases
Benzamide derivatives are also researched as inhibitors of carbonic anhydrases. Supuran et al. (2013) prepared aromatic sulfonamide derivatives and assessed them as inhibitors of various carbonic anhydrase isoenzymes. These compounds showed nanomolar inhibition concentrations, indicating their efficacy as carbonic anhydrase inhibitors (Supuran et al., 2013).
Synthesis of Cyclic Sulfonamides
The synthesis of novel cyclic sulfonamides, which are potential therapeutic agents, is another application. Greig et al. (2001) synthesized substituted hexahydrobenzo[d]isothiazole and hexahydro-2H-benzo[e][1,2]thiazine 1,1-dioxides by the thermal Diels-Alder reaction. These compounds, being novel cyclic sulfonamides, have potential applications in various therapeutic areas (Greig et al., 2001).
Properties
IUPAC Name |
4-[butyl(methyl)sulfamoyl]-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S2/c1-4-6-14-24(3)29(26,27)17-12-10-16(11-13-17)20(25)23-21-22-19-15(5-2)8-7-9-18(19)28-21/h7-13H,4-6,14H2,1-3H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIWSAUSZDLFEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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